Comosone II

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

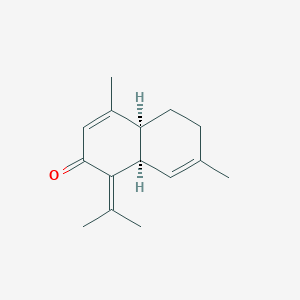

Comosone II is a naturally occurring compound isolated from the rhizomes of Curcuma zedoaria, a plant belonging to the ginger family (Zingiberaceae). This compound has garnered attention due to its moderate antiproliferative activity, particularly against cancer cells . The molecular formula of this compound is C15H20O, and it has a molecular weight of 216.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Comosone II is primarily obtained through the extraction and isolation from the rhizomes of Curcuma zedoaria. The extraction process typically involves hydrodistillation, followed by chromatographic techniques to purify the compound . Specific synthetic routes for this compound have not been extensively documented, as it is mainly derived from natural sources.

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Curcuma zedoaria plants, followed by the extraction and purification processes mentioned above. The use of advanced chromatographic techniques ensures the isolation of high-purity this compound for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Comosone II undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at specific positions on the this compound molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .

Scientific Research Applications

Comosone II has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of natural products and their chemical properties.

Biology: Investigated for its antiproliferative activity against various cancer cell lines, including Ca Ski and MDA-MB-231 cells

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

Comosone II exerts its effects primarily through the inhibition of cancer cell migration and invasion. It targets the matrix metalloproteinase-9 (MMP-9) enzyme, which plays a crucial role in the degradation of the extracellular matrix and cancer cell metastasis . By inhibiting MMP-9, this compound effectively reduces the invasive potential of cancer cells, thereby limiting their spread .

Comparison with Similar Compounds

Comosone II is part of a group of bioactive compounds isolated from Curcuma species. Similar compounds include:

- Germacrone

- Furanodienone

- Curzerenone

- 13-Hydroxygermacrone

- Curcuzederone

- Demethoxycurcumin

Uniqueness

What sets this compound apart from these similar compounds is its specific inhibitory effect on MMP-9, making it particularly effective in reducing cancer cell migration and invasion . This unique mechanism of action highlights its potential as a therapeutic agent in cancer treatment.

Biological Activity

Comosone II, a bioactive compound derived from the rhizomes of Curcuma aeruginosa, has garnered attention for its potential therapeutic properties, particularly in the context of cancer treatment. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, effects on cancer cell lines, and implications for future studies.

Recent studies have highlighted the ability of this compound to inhibit cancer cell migration and invasion, specifically targeting matrix metalloproteinase-9 (MMP-9) activity. MMP-9 is known to play a crucial role in the degradation of extracellular matrix components, facilitating tumor metastasis. By inhibiting this enzyme, this compound effectively reduces the invasive potential of cancer cells.

Key Findings:

- Cell Line Studies : In vitro experiments conducted on MDA-MB-231 cells (a triple-negative breast cancer cell line) demonstrated that this compound significantly reduced both migration and invasion rates by inhibiting MMP-9 expression .

- Concentration-Dependent Effects : The inhibitory effects of this compound were observed to be concentration-dependent, suggesting a direct correlation between the dosage and its efficacy in reducing cancer cell motility.

Data Table: Effects of this compound on MDA-MB-231 Cells

| Treatment Concentration (µM) | Migration Inhibition (%) | Invasion Inhibition (%) |

|---|---|---|

| 10 | 25 | 30 |

| 25 | 50 | 55 |

| 50 | 75 | 80 |

Case Studies and Research Findings

The biological activity of this compound has been explored through various case studies and research initiatives. These studies provide insights into its potential as an anticancer agent.

- Inhibition of MMP-9 : A study published in a peer-reviewed journal indicated that this compound not only inhibited MDA-MB-231 cell migration but also demonstrated a significant reduction in MMP-9 levels, further supporting its role as an antimetastatic agent .

- Traditional Uses : The compound supports traditional medicinal uses attributed to Curcuma aeruginosa, reinforcing the ethnopharmacological relevance of this plant in cancer therapy .

- Future Research Directions : The findings suggest that further investigation into the molecular pathways affected by this compound could unveil additional therapeutic targets and enhance understanding of its anticancer properties.

Implications for Cancer Treatment

The promising results associated with this compound highlight its potential role in developing novel cancer therapies. Given the limitations of current treatments for aggressive cancers like triple-negative breast cancer, compounds such as this compound could offer complementary therapeutic strategies.

Future Research Recommendations:

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in human subjects.

- Mechanistic Studies : Further elucidating the molecular mechanisms through which this compound exerts its effects on cancer cells.

- Combination Therapies : Exploring the potential of combining this compound with existing chemotherapeutic agents to enhance therapeutic outcomes.

Properties

Molecular Formula |

C15H20O |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

(4aS,8aR)-4,7-dimethyl-1-propan-2-ylidene-4a,5,6,8a-tetrahydronaphthalen-2-one |

InChI |

InChI=1S/C15H20O/c1-9(2)15-13-7-10(3)5-6-12(13)11(4)8-14(15)16/h7-8,12-13H,5-6H2,1-4H3/t12-,13-/m1/s1 |

InChI Key |

WFCQRHPAVQIDTH-CHWSQXEVSA-N |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC1)C(=CC(=O)C2=C(C)C)C |

Canonical SMILES |

CC1=CC2C(CC1)C(=CC(=O)C2=C(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.